2-(Trimethylsilyl)ethanesulfonyl chloride

Catalog No.
S1485346
CAS No.
106018-85-3
M.F
C5H13ClO2SSi
M. Wt
200.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Trimethylsilyl)ethanesulfonyl chloride

CAS Number

106018-85-3

Product Name

2-(Trimethylsilyl)ethanesulfonyl chloride

IUPAC Name

2-trimethylsilylethanesulfonyl chloride

Molecular Formula

C5H13ClO2SSi

Molecular Weight

200.76 g/mol

InChI

InChI=1S/C5H13ClO2SSi/c1-10(2,3)5-4-9(6,7)8/h4-5H2,1-3H3

InChI Key

BLPMCIWDCRGIJV-UHFFFAOYSA-N

SMILES

C[Si](C)(C)CCS(=O)(=O)Cl

Canonical SMILES

C[Si](C)(C)CCS(=O)(=O)Cl

Amine Protection and Activation

Scientific Field: Organic Chemistry

Application Summary: SES-Cl is used in the protection and activation of amines . This process is crucial in several fields in organic chemistry, such as peptide, nucleoside, or combinatorial synthesis .

Methods of Application: The SES group is introduced to the amine through a reaction with SES-Cl . The resulting SES-protected amine is stable under a broad range of reaction conditions and can be selectively cleaved .

Results: The deprotection process yields the free amine, along with trimethylsilyl fluoride, sulfur dioxide, and ethylene .

Synthesis of Nicotinamine and its Analogs

Scientific Field: Medicinal Chemistry

Application Summary: SES-Cl is involved in the nucleophilic substitution for the synthesis of nicotinamine and its analogs . Nicotinamine is a bioactive compound with potential therapeutic applications.

Methods of Application: The specific methods of application would depend on the particular analog being synthesized and may involve several steps of reactions .

Results: The result is the successful synthesis of nicotinamine and its analogs .

Regioselective Metal-Free Oxidative Cyclization of Sulfonamides

Scientific Field: Organic Synthesis

Application Summary: SES-Cl is used in the regioselective metal-free oxidative cyclization of sulfonamides . This is a type of reaction that forms a cyclic compound from a sulfonamide.

Methods of Application: The sulfonamide is reacted with SES-Cl under specific conditions to induce the cyclization .

Results: The result is the formation of a cyclic compound .

Annulation Reactions

Application Summary: SES-Cl is used in annulation reactions . These are reactions that form a new ring in a molecule.

Methods of Application: The specific methods of application would depend on the particular annulation reaction being carried out .

Results: The result is the formation of a new ring in the molecule .

Tin-Free Radical Carbonylation of Alkylsulfonyl Derivatives

Application Summary: SES-Cl is used in the tin-free radical carbonylation of alkylsulfonyl derivatives . This is a type of reaction that introduces a carbonyl group into a molecule.

Methods of Application: The alkylsulfonyl derivative is reacted with SES-Cl under specific conditions to induce the carbonylation .

Results: The result is the introduction of a carbonyl group into the molecule .

Asymmetric Aziridination

Application Summary: SES-Cl is used in asymmetric aziridination . This is a type of reaction that forms an aziridine, a type of three-membered ring containing nitrogen.

Methods of Application: The specific methods of application would depend on the particular aziridination reaction being carried out .

Results: The result is the formation of an aziridine .

Protection of Amines

Application Summary: SES-Cl is used in the protection of amines . This process is crucial in several fields in organic chemistry, such as peptide, nucleoside, or combinatorial synthesis .

Formation of 2-Trimethylsilylethanesulfonylimines

Application Summary: SES-Cl is used in the formation of 2-Trimethylsilylethanesulfonylimines . This is a type of reaction that forms a new compound from an amine.

Methods of Application: The specific methods of application would depend on the particular reaction being carried out .

Results: The result is the formation of a new compound .

Use of the (N-SES-Imino) Phenyliodinane or SESN=IPh Reagent

Application Summary: SES-Cl is used in the preparation of the (N-SES-Imino) Phenyliodinane or SESN=IPh reagent . This reagent is used in various organic reactions.

Results: The result is the successful preparation of the (N-SES-Imino) Phenyliodinane or SESN=IPh reagent .

SES-N3 Reactions

Application Summary: SES-Cl is used in SES-N3 reactions . These are reactions that involve the use of the SES-N3 reagent.

Results: The result is the successful completion of the SES-N3 reaction .

Treatment of Cancer and Other Diseases

Application Summary: SES-Cl can be prepared to be used to treat cancer and other diseases . This involves the use of SES-Cl in the synthesis of certain therapeutic compounds.

Methods of Application: The specific methods of application would depend on the particular therapeutic compound being synthesized .

Results: The result is the successful synthesis of therapeutic compounds for the treatment of cancer and other diseases .

N-Alkylation

Application Summary: SES-Cl can be used in N-alkylation reactions . This is a type of reaction that introduces an alkyl group into a molecule.

Methods of Application: The specific methods of application would depend on the particular alkylation reaction being carried out .

Results: The result is the introduction of an alkyl group into the molecule .

2-(Trimethylsilyl)ethanesulfonyl chloride, also known as 2-(Trimethylsilyl)ethanesulfonyl chloride or SES-Cl, is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to an ethanesulfonyl chloride moiety. Its molecular formula is C5_5H13_{13}ClO2_2SSi, and it has a molecular weight of approximately 200.76 g/mol. This compound appears as a colorless to brown liquid and has notable properties such as high flammability and skin irritation potential .

The compound is utilized primarily in organic synthesis, particularly for the protection of amines and in various chemical transformations due to its reactivity with nucleophiles .

  • Amine Protection: It serves as a protecting group for amines, allowing for selective reactions without affecting the amine functionality .
  • Nucleophilic Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions, where nucleophiles attack the sulfur atom, leading to the formation of sulfonamides or other derivatives.
  • Synthesis of Sulfimidates: It can be used in the formation of sulfimidates through reactions with azide compounds, facilitating further transformations in organic synthesis .

While specific biological activity data on 2-(Trimethylsilyl)ethanesulfonyl chloride is limited, its derivatives and related compounds have been studied for their potential pharmacological applications. For instance, some sulfonamide derivatives exhibit antibacterial properties. The biological implications of this compound primarily stem from its role in synthesizing biologically active molecules rather than direct activity itself.

The synthesis of 2-(Trimethylsilyl)ethanesulfonyl chloride typically involves:

  • Starting Materials: The synthesis begins with ethanesulfonic acid or its derivatives.
  • Reaction with Trimethylsilyl Chloride: Ethanesulfonic acid reacts with trimethylsilyl chloride under acidic conditions to yield 2-(Trimethylsilyl)ethanesulfonyl chloride.
  • Purification: The product is purified through distillation or chromatography to obtain a high-purity compound suitable for use in further reactions .

2-(Trimethylsilyl)ethanesulfonyl chloride finds applications primarily in:

  • Organic Synthesis: As a reagent in the protection of amines during multi-step syntheses.
  • Pharmaceutical Chemistry: Used in the development of new drugs by facilitating the synthesis of complex organic molecules.
  • Material Science: In the modification of surfaces due to its reactivity with various substrates.

Interaction studies involving 2-(Trimethylsilyl)ethanesulfonyl chloride often focus on its reactivity with nucleophiles and other electrophiles. These studies help elucidate its behavior in various chemical environments and its potential utility in synthesizing more complex structures. The interactions are typically characterized by examining reaction kinetics and product formation under controlled conditions.

Several compounds are structurally or functionally similar to 2-(Trimethylsilyl)ethanesulfonyl chloride, including:

Compound NameStructure/CharacteristicsUnique Features
2-(Trimethylsilyl)ethanesulfonic acidA non-chlorinated analog used similarly for amine protectionLacks chlorine, making it less reactive
Sulfuryl chlorideContains sulfur but lacks the trimethylsilyl groupMore reactive due to sulfur's oxidation state
Benzene sulfonyl chlorideAn aromatic analog that serves similar protective functionsAromatic stability influences reactivity

These compounds highlight the unique characteristics of 2-(Trimethylsilyl)ethanesulfonyl chloride, particularly its ability to act as both a protecting group and a reactive intermediate in organic synthesis.

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

2-(Trimethylsilyl)ethanesulfonyl chloride

Dates

Modify: 2023-08-15

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